molecular formula C12H15NO3 B13748687 2-Cyclohexyl-4-nitrophenol CAS No. 6281-53-4

2-Cyclohexyl-4-nitrophenol

Cat. No.: B13748687
CAS No.: 6281-53-4
M. Wt: 221.25 g/mol
InChI Key: JXGVRKOUPGWANZ-UHFFFAOYSA-N
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Description

2-Cyclohexyl-4-nitrophenol is an organic compound with the molecular formula C12H15NO3 It is a derivative of phenol, where a cyclohexyl group is attached to the benzene ring at the second position, and a nitro group is attached at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexyl-4-nitrophenol typically involves the nitration of 2-Cyclohexylphenol. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions include maintaining a low temperature to control the rate of reaction and prevent the formation of by-products.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, concentration, and reaction time, leading to higher yields and purity of the final product.

Types of Reactions:

    Reduction: this compound can undergo reduction reactions to form 2-Cyclohexyl-4-aminophenol. Common reducing agents used include sodium borohydride and hydrogen in the presence of a catalyst.

    Substitution: The nitro group in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions. For example, the nitro group can be replaced with a halogen using halogenating agents.

Common Reagents and Conditions:

    Reduction: Sodium borohydride in an aqueous or alcoholic medium, or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents such as chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

    Reduction: 2-Cyclohexyl-4-aminophenol.

    Substitution: 2-Cyclohexyl-4-halophenol (where the halogen can be chlorine, bromine, etc.).

Scientific Research Applications

2-Cyclohexyl-4-nitrophenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-4-nitrophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to various biological effects. The cyclohexyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

    4-Nitrophenol: Similar structure but lacks the cyclohexyl group.

    2-Cyclohexylphenol: Lacks the nitro group.

    2-Cyclohexyl-4-aminophenol: The reduced form of 2-Cyclohexyl-4-nitrophenol.

Uniqueness: this compound is unique due to the presence of both the cyclohexyl and nitro groups, which confer distinct chemical and biological properties. The cyclohexyl group increases the compound’s hydrophobicity, enhancing its ability to interact with lipid environments, while the nitro group provides a site for various chemical transformations.

Properties

IUPAC Name

2-cyclohexyl-4-nitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c14-12-7-6-10(13(15)16)8-11(12)9-4-2-1-3-5-9/h6-9,14H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXGVRKOUPGWANZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=C(C=CC(=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40211911
Record name 2-Cyclohexyl-4-nitrophenol
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Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6281-53-4
Record name 2-Cyclohexyl-4-nitrophenol
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Record name 2-Cyclohexyl-4-nitrophenol
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Record name 2-CYCLOHEXYL-4-NITROPHENOL
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